![molecular formula C23H20N2O3S B2571371 Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate CAS No. 341968-04-5](/img/structure/B2571371.png)

Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

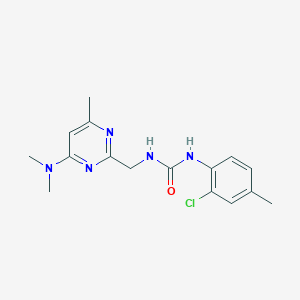

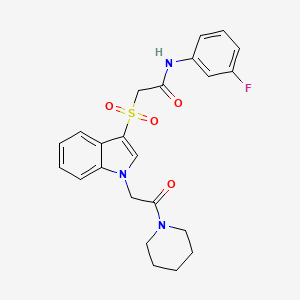

“Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate” is a chemical compound with the CAS number 341968-04-5 . It is also known as "methyl 2-({[N’-(diphenylmethylidene)hydrazinecarbonyl]methyl}sulfanyl)benzoate" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The synthesis from commercially available starting materials included the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . The resulting acid reacted with (diphenylmethylene)hydrazine to form 2- [(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid . The initial 5- (tert-butyl)-3- [(diphenylmethylene)hydrazono]furan-2 (3H)-one was obtained by a known literary method: intramolecular cyclisation of 2- [(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid under the action of propionic anhydride .Applications De Recherche Scientifique

Photocatalytic Cascade Annulation

A study by Yan et al. (2018) developed a photocatalytic cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This method synthesizes benzothiophenes and benzoselenophenes at ambient temperature, showcasing potential for generating complex heterocyclic structures useful in material science and pharmaceuticals (Yan et al., 2018).

Mechanistic Studies on Hydrazination

Nordin et al. (2016) investigated the unexpected cleavage of the C–S bond during the hydrazination process of a thio-nicotinate derivative. This research provides insights into the reactivity and potential transformations of sulfanyl compounds under specific conditions, which could be relevant for designing novel synthetic routes or understanding the stability of related compounds (Nordin et al., 2016).

Synthesis of Extended Oxazoles

Research by Patil and Luzzio (2016) on the synthesis of extended oxazoles utilizing 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole explores the reactivity of sulfonyl methylene compounds towards the formation of cyclic and acyclic products. This work could offer a foundation for the development of new organic compounds with potential applications in medicinal chemistry and material science (Patil & Luzzio, 2016).

Novel Fused Pyridazinone Skeletons

Koza et al. (2013) reported on the synthesis of novel fused pyridazinone skeletons from methyl 2-(2-methoxy-2-oxoethyl) compounds. This study outlines a method for constructing complex heterocyclic systems that may be of interest in drug development and synthetic organic chemistry (Koza et al., 2013).

Propriétés

IUPAC Name |

methyl 2-[2-(2-benzhydrylidenehydrazinyl)-2-oxoethyl]sulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-28-23(27)19-14-8-9-15-20(19)29-16-21(26)24-25-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPGRBOGOAQLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

![2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2571295.png)

![((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2571296.png)

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)

![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)